REACTION_CXSMILES
|
FC1(F)C(Cl)=C(Cl)C(F)(F)C(Cl)=C1Cl.FF.F[C:18]1(F)[C:23]([Cl:24])=[C:22]([Cl:25])[C:21]([Cl:27])(F)[C:20]([Cl:28])=[C:19]1[Cl:29].FC1C(Cl)(F)C(Cl)(F)C(Cl)=C(Cl)C=1Cl.CC(=O)[O:47]CC>>[Cl:24][C:23]1[C:18]([OH:47])=[C:19]([Cl:29])[C:20]([Cl:28])=[C:21]([Cl:27])[C:22]=1[Cl:25]
|
Name
|
( 1 )
|
Quantity
|
60.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 2 )
|
Quantity
|
18.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1,1,4,4-tetrafluorotetrachloro-2,5-cyclohexadiene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1(C(=C(C(C(=C1Cl)Cl)(F)F)Cl)Cl)F
|
Name
|
( 2 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
fluorine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FF
|
Name
|
1,1,4-trifluoropentachloro-2,5-cyclohexadiene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1(C(=C(C(C(=C1Cl)Cl)(F)Cl)Cl)Cl)F
|
Name
|
1,5,6-trifluoropentachloro-1,3-cyclohexadiene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=C(C(C1(F)Cl)(F)Cl)Cl)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(OCC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In run A two principal product fractions are obtained
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=C(C(=C1O)Cl)Cl)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
FC1(F)C(Cl)=C(Cl)C(F)(F)C(Cl)=C1Cl.FF.F[C:18]1(F)[C:23]([Cl:24])=[C:22]([Cl:25])[C:21]([Cl:27])(F)[C:20]([Cl:28])=[C:19]1[Cl:29].FC1C(Cl)(F)C(Cl)(F)C(Cl)=C(Cl)C=1Cl.CC(=O)[O:47]CC>>[Cl:24][C:23]1[C:18]([OH:47])=[C:19]([Cl:29])[C:20]([Cl:28])=[C:21]([Cl:27])[C:22]=1[Cl:25]
|
Name
|
( 1 )
|
Quantity
|
60.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 2 )
|
Quantity
|
18.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1,1,4,4-tetrafluorotetrachloro-2,5-cyclohexadiene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1(C(=C(C(C(=C1Cl)Cl)(F)F)Cl)Cl)F
|
Name
|
( 2 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
fluorine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FF
|
Name
|
1,1,4-trifluoropentachloro-2,5-cyclohexadiene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1(C(=C(C(C(=C1Cl)Cl)(F)Cl)Cl)Cl)F
|
Name
|
1,5,6-trifluoropentachloro-1,3-cyclohexadiene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=C(C(C1(F)Cl)(F)Cl)Cl)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(OCC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In run A two principal product fractions are obtained
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=C(C(=C1O)Cl)Cl)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
FC1(F)C(Cl)=C(Cl)C(F)(F)C(Cl)=C1Cl.FF.F[C:18]1(F)[C:23]([Cl:24])=[C:22]([Cl:25])[C:21]([Cl:27])(F)[C:20]([Cl:28])=[C:19]1[Cl:29].FC1C(Cl)(F)C(Cl)(F)C(Cl)=C(Cl)C=1Cl.CC(=O)[O:47]CC>>[Cl:24][C:23]1[C:18]([OH:47])=[C:19]([Cl:29])[C:20]([Cl:28])=[C:21]([Cl:27])[C:22]=1[Cl:25]
|
Name
|
( 1 )
|
Quantity
|
60.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 2 )
|
Quantity
|
18.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1,1,4,4-tetrafluorotetrachloro-2,5-cyclohexadiene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1(C(=C(C(C(=C1Cl)Cl)(F)F)Cl)Cl)F
|
Name
|
( 2 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
fluorine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FF
|
Name
|
1,1,4-trifluoropentachloro-2,5-cyclohexadiene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1(C(=C(C(C(=C1Cl)Cl)(F)Cl)Cl)Cl)F
|
Name
|
1,5,6-trifluoropentachloro-1,3-cyclohexadiene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=C(C(C1(F)Cl)(F)Cl)Cl)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(OCC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In run A two principal product fractions are obtained
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=C(C(=C1O)Cl)Cl)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |